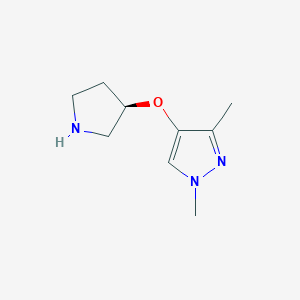![molecular formula C16H12INO3 B11778057 Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11778057.png)
Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(3-iodophényl)benzo[d]oxazole-5-carboxylate d'éthyle est un composé hétérocyclique qui appartient à la famille des oxazoles. Ce composé est caractérisé par la présence d'un groupe ester éthylique, d'un groupe iodophényle et d'un fragment benzo[d]oxazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(3-iodophényl)benzo[d]oxazole-5-carboxylate d'éthyle implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante consiste à faire réagir la 3-iodoaniline avec le 2-bromo-5-formylbenzoate d'éthyle en présence d'une base, suivie d'une cyclisation pour former le cycle oxazole . Les conditions réactionnelles impliquent souvent l'utilisation de solvants tels que le diméthylformamide (DMF) et de catalyseurs tels que des complexes de palladium .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, l'optimisation des conditions réactionnelles, telles que la température, la pression et la concentration du catalyseur, est cruciale pour la synthèse à l'échelle industrielle .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(3-iodophényl)benzo[d]oxazole-5-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome d'iode peut être substitué par d'autres groupes par des réactions de substitution nucléophile.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Réactions de cyclisation : Le cycle oxazole peut participer à des réactions de cyclisation pour former des structures plus complexes.
Réactifs et conditions courantes
Substitution nucléophile : Des réactifs tels que l'azoture de sodium ou le cyanure de potassium peuvent être utilisés pour les réactions de substitution.
Oxydation : Des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner des dérivés avec différents groupes fonctionnels, tandis que l'oxydation et la réduction peuvent conduire à la formation de divers dérivés d'oxazole .
Applications de la recherche scientifique
Le 2-(3-iodophényl)benzo[d]oxazole-5-carboxylate d'éthyle a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Il est étudié pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Mécanisme d'action
Le mécanisme d'action du 2-(3-iodophényl)benzo[d]oxazole-5-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et de la structure du composé .
Applications De Recherche Scientifique
Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(3-iodophényl)benzo[d]oxazol-5-amine
- Benzo[d]oxazole-5-carboxylate d'éthyle
- 2-(2-méthoxyphényl)benzo[d]oxazol-6-amine
Unicité
Le 2-(3-iodophényl)benzo[d]oxazole-5-carboxylate d'éthyle est unique en raison de la présence du groupe iodophényle, qui confère une réactivité et une activité biologique spécifiques. Cela le distingue des autres composés similaires et le rend précieux pour diverses applications .
Propriétés
Formule moléculaire |
C16H12INO3 |
|---|---|
Poids moléculaire |
393.17 g/mol |
Nom IUPAC |
ethyl 2-(3-iodophenyl)-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C16H12INO3/c1-2-20-16(19)11-6-7-14-13(9-11)18-15(21-14)10-4-3-5-12(17)8-10/h3-9H,2H2,1H3 |
Clé InChI |
LZRIYASPSXMMJY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11777983.png)
![Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11777989.png)
![2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B11777990.png)

![7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11778002.png)







![2-(4-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11778043.png)
![3-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11778046.png)
